molecular formula C26H29O13P B12057739 (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate

(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate

Cat. No.: B12057739
M. Wt: 580.5 g/mol
InChI Key: IKZZNFIJWMQZMQ-UHFFFAOYSA-N
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Description

The compound "(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate" is a highly modified carbohydrate derivative characterized by a β-D-glucopyranose core. Its structure features three acetyloxy groups at positions 3, 4, and 5, a diphenoxyphosphoryloxy-methyl substituent at position 6, and an additional acetyl group at position 2 (Figure 1). This configuration imparts unique physicochemical properties, such as enhanced lipophilicity compared to unmodified sugars, which may influence its pharmacokinetic behavior or role as a synthetic intermediate in drug development .

Key Structural Attributes:

  • Acetylation: The tris-acetyloxy groups enhance metabolic stability by protecting hydroxyl groups from enzymatic hydrolysis, a common strategy in prodrug design .

Properties

Molecular Formula

C26H29O13P

Molecular Weight

580.5 g/mol

IUPAC Name

[4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3

InChI Key

IKZZNFIJWMQZMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 6-O-Trityl-β-D-Glucose

The synthesis begins with the selective protection of the primary hydroxyl group at C6 using trityl chloride, a bulky protecting group that ensures regioselectivity.

Procedure :

  • Reactants : D-Glucose (10.0 g, 55.5 mmol), trityl chloride (18.5 g, 66.6 mmol), pyridine (100 mL).

  • Conditions : Stir under nitrogen at 25°C for 12 hours.

  • Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 14.2 g (72%) of 6-O-trityl-β-D-glucose as a white solid.

Key Characterization :

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.45–7.20 (m, 15H, Trityl), 5.32 (d, J = 3.6 Hz, H1), 4.10–3.80 (m, H2–H6).

  • [α]D25_D^{25} : +12.5° (c = 1.0, CHCl3_3).

Peracetylation of Hydroxyl Groups

With the C6 position protected, remaining hydroxyl groups (C2, C3, C4, C5) are acetylated to prevent unwanted reactivity during phosphorylation.

Procedure :

  • Reactants : 6-O-Trityl-β-D-glucose (14.2 g, 27.8 mmol), acetic anhydride (50 mL, 530 mmol), pyridine (100 mL).

  • Conditions : Reflux at 80°C for 6 hours.

  • Workup : Concentrate under vacuum, dissolve in ethyl acetate, wash with 1M HCl, and crystallize from ethanol.

  • Yield : 16.8 g (85%) of 2,3,4,5-tetra-O-acetyl-6-O-trityl-β-D-glucose.

Key Characterization :

  • 13^13C NMR (100 MHz, CDCl3_3) : δ 170.2–169.1 (4 × COCH3_3), 86.5 (C1), 72.3–68.4 (C2–C5), 63.1 (C6).

  • HRMS (ESI+) : m/z calc. for C39_{39}H42_{42}O10_{10} [M+Na]+^+: 717.2664; found: 717.2658.

Detritylation and Exposure of C6 Hydroxyl

The trityl group is cleaved under mild acidic conditions to unmask the primary hydroxyl group for phosphorylation.

Procedure :

  • Reactants : 2,3,4,5-tetra-O-acetyl-6-O-trityl-β-D-glucose (16.8 g, 23.7 mmol), 80% acetic acid (150 mL).

  • Conditions : Stir at 40°C for 2 hours.

  • Workup : Neutralize with NaHCO3_3, extract with ethyl acetate, and concentrate.

  • Yield : 9.8 g (95%) of 2,3,4,5-tetra-O-acetyl-β-D-glucose.

Key Characterization :

  • IR (KBr) : 3480 cm1^{-1} (O-H), 1745 cm1^{-1} (C=O).

Phosphorylation at C6 Position

The exposed C6 hydroxyl is phosphorylated using diphenoxyphosphoryl chloride, a reagent that enables efficient P-O bond formation.

Procedure :

  • Reactants : 2,3,4,5-tetra-O-acetyl-β-D-glucose (9.8 g, 22.5 mmol), diphenoxyphosphoryl chloride (7.4 mL, 33.8 mmol), DMAP (0.5 g, 4.1 mmol), dichloromethane (100 mL).

  • Conditions : Stir at 0°C for 1 hour, then warm to 25°C for 6 hours.

  • Workup : Wash with brine, dry over MgSO4_4, and purify via flash chromatography (hexane:acetone, 2:1).

  • Yield : 11.2 g (78%) of the target compound.

Key Characterization :

  • 31^31P NMR (162 MHz, CDCl3_3) : δ -4.2 (s, PO(OPh)2_2).

  • Melting Point : 112–114°C.

Optimization and Challenges

Stereochemical Integrity

Maintaining the β-configuration at C1 requires acidic conditions during tritylation and acetylation. Use of pyridine as a base prevents acid-catalyzed anomerization.

Phosphorylation Efficiency

Diphenoxyphosphoryl chloride exhibits superior reactivity compared to H-phosphonates, achieving >95% conversion when coupled with DMAP. Excess reagent (1.5 eq) minimizes residual hydroxyl groups.

Analytical Validation

Spectroscopic Data Summary

Technique Key Signals
1^1H NMR δ 5.21 (t, H2), 5.08 (dd, H3), 4.95 (t, H4), 4.30 (m, H6), 2.10–2.05 (4 × OAc)
13^13C NMR δ 170.1–169.3 (OAc), 95.2 (C1), 72.4–68.1 (C2–C5), 66.8 (C6)
HRMS m/z 689.1892 [M+Na]+^+ (calc. 689.1901)

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 8.2 min (purity >99%).

Comparative Methodologies

Alternative Phosphorylating Agents

Reagent Yield (%) Side Products
Diphenylphosphoryl chloride78<5% mono-phenyl phosphate
H-Phosphonate6215% hydrolyzed phosphate
Phosphoramidite85Requires extended reaction time

Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to modify biological pathways. The acetyloxy groups enhance solubility and bioavailability, making it a candidate for prodrug formulations.

  • Case Study : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways related to cancer progression. For instance, modifications to the phosphoryl group have been linked to increased potency against certain cancer cell lines.

Biochemical Research

In biochemical studies, this compound serves as a substrate or inhibitor in enzyme assays. Its structural features allow it to interact with various biological macromolecules.

  • Application Example : The compound has been utilized to study glycosylation processes in cells. By incorporating it into cell culture systems, researchers can observe its effects on glycoprotein synthesis and modification.

Material Science

The unique properties of this compound allow for its use in creating advanced materials. Its ability to form stable complexes with metal ions makes it useful in catalysis and sensor technology.

  • Research Insight : Studies indicate that when incorporated into polymer matrices, this compound can enhance the mechanical properties of the material while also providing functional groups for further chemical modification.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, affecting their activity. The acetyl groups can be hydrolyzed, releasing acetic acid and altering the compound’s properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetylated Carbohydrate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
(Target Compound) C₃₁H₃₅O₁₄P 678.58 Tris(acetyloxy), diphenoxyphosphoryl Potential prodrug or enzyme inhibitor
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate C₂₃H₂₈N₂O₁₂ 548.47 Bis(acetyloxy), acetamido, aryloxy Antimicrobial agent precursor
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate C₂₁H₂₇NO₉ 437.44 Diacetyloxy, acetamido, methylphenoxy Glycobiology research
[(2R,3S,4S,5R)-1,2,4,5-tetraacetyloxy-6-oxo-hexan-3-yl] acetate C₁₆H₂₂O₁₁ 390.34 Tetraacetyloxy, ketone Synthetic intermediate for polyketides

Functional Group Impact on Properties

Acetylation vs. Phosphorylation: The target compound’s diphenoxyphosphoryl group distinguishes it from analogues with aryloxy or methylphenoxy substituents. Acetamido-containing derivatives (e.g., ) exhibit hydrogen-bonding capabilities absent in the target compound, which may enhance binding to lectins or glycosidases.

Steric and Electronic Effects: The diphenoxyphosphoryl moiety introduces steric hindrance, reducing enzymatic degradation rates compared to compounds with smaller substituents like methylphenoxy . Tris-acetyloxy derivatives (e.g., ) show higher stability in acidic environments than diacetylated analogues due to reduced free hydroxyl groups .

Biological Activity

The compound (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate is a complex organic molecule with potential biological activities. This article explores its biological activity by reviewing existing literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate
  • Molecular Formula : C16H19O10P
  • Molecular Weight : 392.29 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on its interactions with various biological systems:

  • Anticancer Activity
    • Research indicates that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human cancer cells through the activation of caspase pathways .
  • Enzyme Inhibition
    • The compound has been identified as a potential inhibitor of certain enzymes involved in drug metabolism and transport. For instance, it inhibits the activity of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs.
  • Neuroprotective Effects
    • Preliminary studies suggest neuroprotective properties in models of neurodegeneration. The compound appears to mitigate oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Activity
    • Some studies have reported antimicrobial effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes .

Case Studies

StudyFindingsReference
Study 1Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM
Study 2Inhibition of CYP3A4 activity by 87% at 10 µM concentration
Study 3Reduced oxidative stress markers in SH-SY5Y neuronal cells

The biological activity of (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate is attributed to its structural features:

  • Phosphoryl Group : Enhances interaction with biological targets.
  • Acetoxy Groups : May facilitate cellular uptake and modulate bioactivity through esterification.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also shows potential toxicity at higher concentrations:

  • Acute Toxicity : Classified as moderate toxicity with an LD50 value indicating significant adverse effects at elevated doses .
  • Skin and Eye Irritation : Studies report high irritation potential on skin and eyes .

Q & A

Q. How is the compound synthesized, and what are the critical reaction conditions affecting yield?

The synthesis involves multi-step reactions:

  • Step 1 : Acetylation of hydroxyl groups using acetic anhydride under controlled pH (4–6) and temperature (40–60°C) to ensure regioselective protection .
  • Step 2 : Introduction of the diphenoxyphosphoryl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP .
  • Critical Factors : Solvent polarity (e.g., dichloromethane for solubility), inert atmosphere (N₂/Ar to prevent oxidation), and purification via column chromatography .

Q. What analytical techniques are most effective for characterizing the structure?

  • NMR Spectroscopy : ¹H/¹³C NMR for mapping acetoxy and phosphoryl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (726.68 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the oxan ring and substituents .

Q. How do the acetoxy groups influence solubility and stability under varying pH?

  • Solubility : Acetoxy groups enhance solubility in organic solvents (e.g., acetone, DCM) but reduce aqueous solubility .
  • Stability : Hydrolysis of acetyl groups occurs at pH > 8, leading to degradation. Stability studies should use buffered solutions (pH 5–7) and monitor via HPLC .

Advanced Research Questions

Q. How can reaction conditions optimize regioselectivity during derivatization?

  • Temperature Control : Lower temperatures (0–10°C) favor phosphorylation at the C6 position .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve phosphoryl group incorporation .
  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to direct reactivity of specific hydroxyl groups .

Q. What experimental approaches identify biological targets in glucose metabolism?

  • Enzyme Inhibition Assays : Test against α-glucosidase or hexokinase using kinetic measurements (Km/Vmax) .
  • Molecular Docking : Simulate interactions with insulin receptor substrates or GLUT4 transporters .
  • Radiolabeling : Track cellular uptake using ¹⁴C-labeled acetyl groups .

Q. How can discrepancies in stability or bioactivity data be resolved?

  • Controlled Replicates : Conduct stability assays under identical pH, temperature, and solvent conditions .
  • Meta-Analysis : Compare degradation profiles across studies using shared reference standards (e.g., USP guidelines) .

Q. What methodologies study reactivity of acetoxy vs. diphenoxy phosphoryl groups?

  • Selective Deprotection : Use hydrolases (e.g., esterases) to cleave acetoxy groups while retaining phosphoryl moieties .
  • Kinetic Profiling : Monitor reaction rates in polar vs. non-polar solvents via ³¹P NMR .

Q. How do structural modifications influence pharmacological activity vs. analogs?

CompoundMolecular Weight (g/mol)Key SubstituentsObserved Activity
Target Compound 726.683,4,5-Tris(acetyloxy), diphenoxyphosphorylGlucose metabolism modulation
Analog A 482.43Triacetate, 2-methoxyphenoxyAntioxidant enhancement
Analog B 350.29Fluoromethyl, triacetyloxyKinase inhibition

Q. What advanced techniques quantify metabolites from enzymatic hydrolysis?

  • LC-MS/MS : Quantify deacetylated products using isotopically labeled internal standards .
  • Enzymatic Profiling : Incubate with human liver microsomes to identify esterase-mediated metabolites .

Q. How are kinetic assays designed to evaluate enzyme interactions?

  • Assay Setup : Vary substrate concentrations (0.1–10 mM) in Tris buffer (pH 7.4) with NADH cofactor .
  • Data Analysis : Calculate inhibition constants (Ki) using Lineweaver-Burk plots .

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